molecular formula C18H20Cl2N2 B10950284 1,4-Bis(3-chlorobenzyl)piperazine

1,4-Bis(3-chlorobenzyl)piperazine

Cat. No.: B10950284
M. Wt: 335.3 g/mol
InChI Key: TUXMWVHAGDOEHK-UHFFFAOYSA-N
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Description

1,4-Bis(3-chlorobenzyl)piperazine is a chemical compound of interest in medicinal and organic chemistry research. Piperazine derivatives are a significant class of nitrogen-based heterocyclic compounds and are widely published pharmacophores for developing new drug candidates . These compounds are known to be investigated for a range of biological activities, including potential applications in the treatment of neurodegenerative diseases , as antimicrobial agents, and as urease inhibitors . The piperazine core is valued in research for its ability to improve the solubility, bioavailability, and pharmacokinetic profile of lead compounds . The specific structural motif of the 1,4-bis(benzyl)piperazine scaffold makes it a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. Researchers utilize this and related compounds to develop novel bioactive analogs and to explore interactions with various enzymatic targets . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C18H20Cl2N2

Molecular Weight

335.3 g/mol

IUPAC Name

1,4-bis[(3-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20Cl2N2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2

InChI Key

TUXMWVHAGDOEHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Method

The nucleophilic substitution approach is the most widely reported method, leveraging the reactivity of piperazine’s secondary amines with 3-chlorobenzyl chloride.

Reaction Mechanism

Piperazine reacts with two equivalents of 3-chlorobenzyl chloride in a polar aprotic solvent (e.g., toluene or dimethylformamide) under reflux conditions. The reaction proceeds via an SN2 mechanism, where the lone pair on piperazine’s nitrogen attacks the electrophilic carbon of 3-chlorobenzyl chloride, displacing chloride ions.

Representative Procedure

  • Reactants : Piperazine (1 equiv), 3-chlorobenzyl chloride (2.2 equiv).

  • Solvent : Toluene (anhydrous).

  • Conditions : Reflux at 80–100°C for 12–24 hours under nitrogen atmosphere.

  • Workup : The mixture is cooled, filtered to remove precipitated salts, and concentrated. The crude product is recrystallized from ethanol to yield white crystals.

Optimization Insights

  • Excess Alkylating Agent : Using 2.2 equivalents of 3-chlorobenzyl chloride ensures complete di-substitution, minimizing mono-substituted byproducts.

  • Solvent Choice : Toluene enhances reaction efficiency due to its high boiling point and inertness.

  • Yield : 70–75% after recrystallization.

Comparative Data

ParameterValueSource
SolventToluene
Temperature80–100°C
Reaction Time12–24 hours
Yield70–75%

Reductive Amination Approach

Reductive amination offers an alternative route, particularly useful for introducing benzyl groups via aldehyde intermediates.

Reaction Mechanism

Piperazine reacts with 3-chlorobenzaldehyde in the presence of a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride). The aldehyde undergoes condensation with piperazine’s amines to form imine intermediates, which are subsequently reduced to the corresponding amines.

Representative Procedure

  • Reactants : Piperazine (1 equiv), 3-chlorobenzaldehyde (2.2 equiv).

  • Solvent : Methanol or dichloromethane.

  • Reducing Agent : Sodium borohydride (2.5 equiv).

  • Conditions : Stir at room temperature for 6–12 hours.

  • Workup : The mixture is quenched with water, extracted with dichloromethane, and purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights

  • pH Control : Maintaining a mildly acidic pH (4–6) enhances imine formation and reduction efficiency.

  • Catalyst : Acetic acid as a catalyst accelerates imine formation.

  • Yield : 60–65% after purification.

Comparative Data

ParameterValueSource
SolventMethanol
Reducing AgentSodium borohydride
Reaction Time6–12 hours
Yield60–65%

Advanced Synthetic Strategies

One-Pot Synthesis

Recent advancements describe a one-pot method combining nucleophilic substitution and in situ purification. Piperazine and 3-chlorobenzyl chloride are reacted in toluene with potassium carbonate as a base, followed by direct filtration and recrystallization. This method reduces processing time and improves yield to 80%.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 30–60 minutes) accelerates the nucleophilic substitution reaction, achieving 85% yield with reduced side products.

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 8H, Ar-H), 3.65 (s, 4H, N-CH₂), 2.85 (s, 8H, Piperazine-H).

  • IR (KBr) : 2800 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (C-Cl).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water).

  • Melting Point : 132–134°C.

Applications in Pharmaceutical Research

1,4-Bis(3-chlorobenzyl)piperazine serves as a precursor for:

  • Serotonin Receptor Antagonists : Its structural motif is critical in designing drugs targeting 5-HT₂A/5-HT₇ receptors.

  • Antimalarial Agents : Derivatives exhibit activity against chloroquine-resistant Plasmodium falciparum .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-chlorobenzyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzyl groups can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation: The benzylic positions can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding the corresponding benzylpiperazine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

    Nucleophilic substitution: Products include substituted benzylpiperazine derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include benzylpiperazine derivatives without chlorine atoms.

Scientific Research Applications

1,4-Bis(3-chlorobenzyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: It is used in studies involving neurotransmitter uptake and receptor binding, particularly in the context of serotonin and dopamine systems.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or transporters. For example, it can inhibit the uptake of serotonin and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action can lead to various physiological and behavioral effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of 1,4-Bis(3-chlorobenzyl)piperazine and Analogues
Compound Molecular Formula Substituents Key Applications References
1,4-Bis(3-chlorobenzyl)piperazine C₁₈H₁₈Cl₂N₂ 3-Chlorobenzyl Medicinal chemistry Inferred
1,4-Bis(4-chlorobenzhydryl)piperazine C₃₄H₃₀Cl₂N₂ 4-Chlorobenzhydryl Pharmacopoeial standard
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) C₁₀H₆Cl₂N₂O₂S₄ 4-Chloro-1,2-dithiol-3-one Drug development
1,4-Bis(methacryloyl)piperazine C₁₂H₁₈N₂O₂ Methacryloyl Polymer synthesis
1,4-Bis(3-aminopropyl)piperazine C₁₀H₂₄N₄ 3-Aminopropyl Nanomaterials, catalysis

Biological Activity

1,4-Bis(3-chlorobenzyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique interactions with serotonin receptors. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1,4-Bis(3-chlorobenzyl)piperazine has the molecular formula C16_{16}H18_{18}Cl2_2N2_2. It features a piperazine ring substituted with two 3-chlorobenzyl groups, which enhances its reactivity and interaction with biological targets. The presence of chlorine atoms contributes to its pharmacological profile, particularly in relation to serotonin receptor modulation.

The compound exhibits a partial agonist activity at the human 5-HT2A and 5-HT2C serotonin receptors while acting as an antagonist at the 5-HT2B receptor. This dual action suggests that it could be beneficial in treating mood disorders and other psychiatric conditions by modulating serotonin signaling pathways.

Table 1: Serotonin Receptor Activity of 1,4-Bis(3-chlorobenzyl)piperazine

Receptor Activity
5-HT2APartial Agonist
5-HT2BAntagonist
5-HT2CPartial Agonist

Pharmacological Applications

Research indicates that the unique receptor profile of 1,4-bis(3-chlorobenzyl)piperazine may lead to various therapeutic applications. Its ability to modulate serotonin receptors positions it as a candidate for developing treatments for:

  • Mood Disorders : Potential use in antidepressants or anxiolytics.
  • Psychoactive Research : Exploration of its effects in behavioral studies.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

  • Serotonin Receptor Interaction Studies : A study demonstrated that the compound's binding affinity to serotonin receptors is significantly higher than simpler derivatives like benzylpiperazine (BZP), suggesting enhanced therapeutic potential.
  • Toxicity and Safety Profiles : Research into the safety profile indicates that while the compound shows promise for therapeutic use, there are concerns regarding side effects associated with receptor modulation. Further studies are needed to evaluate its long-term safety and efficacy in clinical settings.
  • Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds reveal that the dual chlorobenzyl substitution pattern enhances binding affinity, leading to distinct pharmacological effects.

Table 2: Comparison with Similar Compounds

Compound Name Molecular Formula Key Features
1-(3-Chlorophenyl)piperazineC11_{11}H12_{12}ClNSingle chlorophenyl group; simpler structure
Benzylpiperazine (BZP)C11_{11}H15_{15}NLacks chlorine; psychoactive properties
1-(4-Chlorophenyl)piperazineC11_{11}H12_{12}ClNSubstituted at para position; similar activity
1-(3-Trifluoromethylphenyl)piperazineC11_{11}H12_{12}F3_3NContains trifluoromethyl; distinct reactivity

Q & A

Q. What are the optimal synthetic routes for 1,4-bis(3-chlorobenzyl)piperazine, and how do substituent positions affect yield?

Methodological Answer:

  • Synthetic Protocol : React piperazine with 3-chlorobenzyl chloride derivatives in a two-step nucleophilic substitution. Use acetone as a solvent and NaOH to neutralize HCl byproducts, followed by reflux (1–2 h) .
  • Substituent Effects : Substituents at ortho or para positions on aromatic rings enhance inhibitory activity (e.g., DPP-IV enzyme inhibition), while meta-substitution reduces binding affinity due to steric hindrance . Electron-withdrawing groups (EWGs) like Cl improve activity compared to electron-donating groups (EDGs) .
  • Purification : Precipitate the product via ethanol/water washes and dry under vacuum. Characterize using NMR and HPLC (>95% purity).

Q. How can researchers confirm the structural conformation of 1,4-bis(3-chlorobenzyl)piperazine?

Methodological Answer:

  • Computational Analysis : Perform conformational searches using semiempirical methods (e.g., AM1 in Spartan06) to identify low-energy conformers. Compare relative energies (e.g., ΔG = 0–5 kcal/mol) .
  • Experimental Validation : Use X-ray crystallography (if crystalline) or NMR (1H/13C) to validate bond angles and torsional preferences. For non-crystalline samples, compare experimental IR spectra with computational predictions .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against targets like DPP-IV using fluorometric assays (e.g., measure cleavage of Gly-Pro-AMC substrate) at 10–100 µM concentrations .
  • DNA Interaction : Conduct molecular docking (AutoDock Vina) with B-DNA (PDB: 1BNA) to predict binding sites. Validate via UV-Vis titration or fluorescence quenching .

Advanced Research Questions

Q. How to design experiments evaluating substituent effects on DNA binding affinity?

Methodological Answer:

  • Variable Selection : Synthesize analogs with substituents at ortho, meta, and para positions. Prioritize EWGs (Cl, NO₂) and EDGs (OCH₃) .
  • Docking Protocol :
    • Prepare DNA (remove water, add Kollman charges) and ligand (assign Geistinger partial charges).
    • Define a 40ų grid around DNA grooves. Run 20 simulations per analog, using Lamarckian genetic algorithms .
  • Analysis : Compare binding affinities (ΔG) and interaction types (hydrogen bonds, π-alkyl). Correlate with IC₅₀ values from cytotoxicity assays .

Q. How to resolve contradictions in substituent effects across different studies?

Methodological Answer:

  • Comparative Docking : Replicate docking studies using identical parameters (software, grid size) for all analogs. Verify force field consistency (e.g., AMBER vs. CHARMM) .
  • Structure-Activity Relationship (SAR) : Cluster analogs by substituent electronic/steric parameters (Hammett σ, Taft ES). Use multivariate regression to isolate dominant factors .
  • Experimental Validation : Test top analogs in cell-based assays (e.g., apoptosis in HeLa cells) to confirm computational predictions .

Q. What strategies enhance DNA-binding affinity and specificity?

Methodological Answer:

  • Modify Substituents : Introduce para-NO₂ groups to strengthen hydrogen bonds (e.g., 2.18 Å bond with DA6 in DNA) .
  • Optimize Hydrophobicity : Replace chlorobenzyl with trifluoromethyl groups to enhance π-alkyl interactions (4.91 Å with DG4) .
  • Backbone Rigidity : Incorporate fused rings (e.g., quinoline) to reduce conformational entropy loss upon binding .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant vials. Use desiccants to prevent hydrolysis .
  • Stability Testing : Monitor degradation via HPLC every 6 months. Discard if purity drops below 90% or if new peaks emerge .

Q. How to validate computational conformational predictions experimentally?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., methanol/water). Solve structure using SHELX .
  • Dynamic NMR : Analyze temperature-dependent NMR shifts (e.g., coalescence of piperazine protons) to estimate rotational barriers .

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